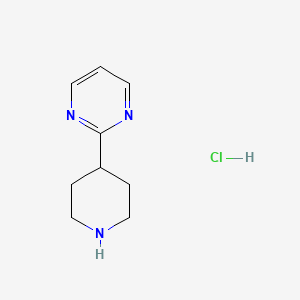

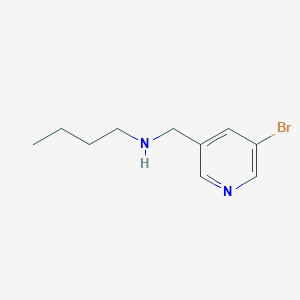

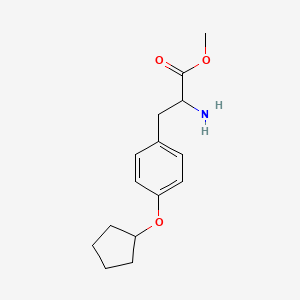

![molecular formula C7H13N3 B1399187 [1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine CAS No. 1378239-50-9](/img/structure/B1399187.png)

[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine

Übersicht

Beschreibung

“[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine” is a compound that contains a pyrazole core . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The IUPAC Standard InChI for 1-methyl-1H-pyrazole is InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3 .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound has been used in the synthesis and characterization of pyrazole derivatives. For example, Titi et al. (2020) synthesized and characterized various pyrazole derivatives, showing their potential as antitumor, antifungal, and antibacterial agents. They used techniques like FT-IR, UV–visible spectroscopy, and X-Ray crystallography to study the properties of these compounds (Titi et al., 2020).

Biological and Pharmacological Activity

- Kodadi et al. (2007) synthesized two new tripodal compounds based on pyrazole and examined their cytotoxic properties in vitro on tumor cell lines, highlighting the importance of substituents linked to the aminic nitrogen and pyrazolic rings in cytotoxic activity (Kodadi et al., 2007).

Catalytic Applications

- Matiwane et al. (2020) reported the synthesis of pyrazolyl compounds that were reacted with zinc(II) acetate to form complexes. These complexes were found to be active catalysts for the copolymerization of CO2 and cyclohexene oxide, showing promise in polymer chemistry (Matiwane et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that the amino group in such compounds can react with acids or acyl groups to form corresponding salts or amides , which may influence its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that such compounds are generally soluble in polar solvents , which could potentially influence their bioavailability.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound could also have diverse effects.

Action Environment

It’s known that such compounds are generally stable under normal temperature and pressure .

Zukünftige Richtungen

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s , indicating a promising future direction for the study and application of pyrazole derivatives, including “[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine”.

Biochemische Analyse

Biochemical Properties

[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis . The interaction with NAMPT suggests that this compound could influence cellular energy metabolism and stress responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has demonstrated anti-proliferative activity, indicating its potential as an anti-cancer agent . Additionally, it may modulate cell signaling pathways involved in inflammation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with NAMPT, for instance, can enhance NAD+ production, thereby influencing cellular energy homeostasis and stress responses . These molecular interactions are critical for understanding the compound’s therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and anti-cancer activities. At higher doses, toxic or adverse effects could occur . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with NAMPT suggests a role in NAD+ metabolism, which is vital for cellular energy production and stress responses . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . Studying these transport mechanisms is important for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the mitochondria or nucleus . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Eigenschaften

IUPAC Name |

1-(2-methylpyrazol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(8)5-7-3-4-9-10(7)2/h3-4,6H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEPNFHKQUELMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

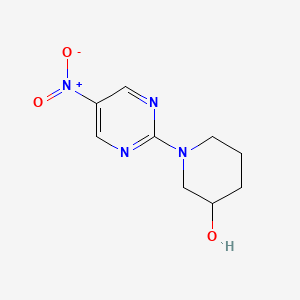

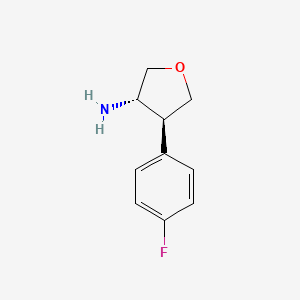

![1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one](/img/structure/B1399112.png)

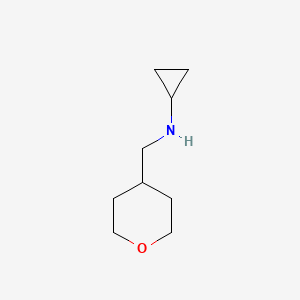

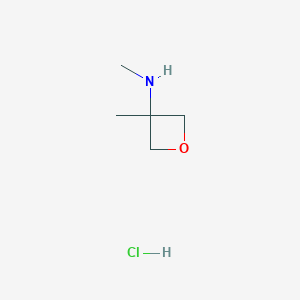

![4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399114.png)

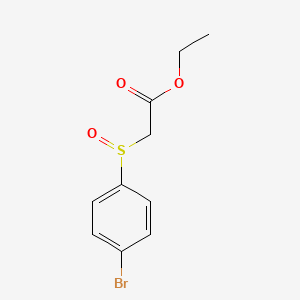

![6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine](/img/structure/B1399121.png)